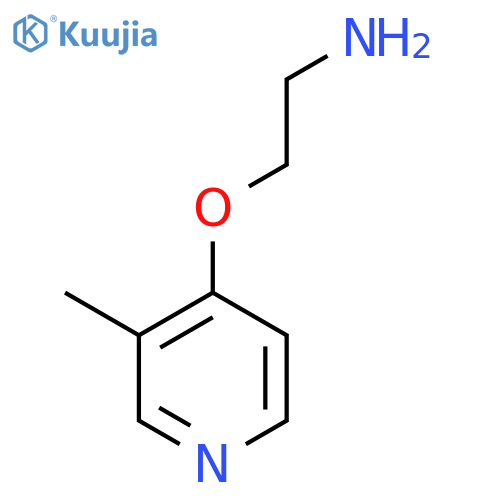

Cas no 1342215-16-0 (2-(3-methylpyridin-4-yl)oxyethan-1-amine)

1342215-16-0 structure

商品名:2-(3-methylpyridin-4-yl)oxyethan-1-amine

2-(3-methylpyridin-4-yl)oxyethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-methylpyridin-4-yl)oxyethan-1-amine

- 1342215-16-0

- 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine

- 2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine

- EN300-1848846

- CS-0280098

- AKOS013521291

-

- インチ: 1S/C8H12N2O/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3

- InChIKey: ATHKIZBIOWJYBM-UHFFFAOYSA-N

- ほほえんだ: O(CCN)C1C=CN=CC=1C

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 48.1Ų

2-(3-methylpyridin-4-yl)oxyethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848846-10.0g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1848846-5.0g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1848846-1g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 1g |

$628.0 | 2023-09-19 | ||

| Enamine | EN300-1848846-5g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 5g |

$1821.0 | 2023-09-19 | ||

| Enamine | EN300-1848846-10g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 10g |

$2701.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350768-1g |

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine |

1342215-16-0 | 98% | 1g |

¥25315.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350768-50mg |

2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine |

1342215-16-0 | 98% | 50mg |

¥22997.00 | 2024-08-09 | |

| Enamine | EN300-1848846-0.25g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1848846-2.5g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1848846-1.0g |

2-[(3-methylpyridin-4-yl)oxy]ethan-1-amine |

1342215-16-0 | 1g |

$1172.0 | 2023-06-03 |

2-(3-methylpyridin-4-yl)oxyethan-1-amine 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1342215-16-0 (2-(3-methylpyridin-4-yl)oxyethan-1-amine) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量